7-Bromo-2,3-dimethyl-1-benzothiophene
Overview
Description
7-Bromo-2,3-dimethyl-1-benzothiophene is a derivative of benzothiophene . Benzothiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene (mothballs). It occurs naturally as a constituent of petroleum-related deposits such as lignite tar .
Synthesis Analysis
The synthesis of benzothiophene derivatives often involves reactions with either sodium sulfide or potassium sulfide . For instance, an alkyne-substituted 2-bromobenzene can react with these sulfides to form benzothiophene with an alkyl substitution at position 2 .Molecular Structure Analysis
The molecular structure of benzothiophene, the parent compound of 7-Bromo-2,3-dimethyl-1-benzothiophene, consists of a five-membered ring made up of one sulfur atom and four carbon atoms, fused with a benzene ring .Chemical Reactions Analysis
Benzothiophene derivatives, such as 3-Bromo-1-benzothiophene, can undergo Suzuki-Miyaura reaction with phenylboronic acid (PBA) or 3-thienylboronic acid in the presence of a novel heterogeneous Pd catalyst .Physical And Chemical Properties Analysis
Benzothiophene has a molecular mass of 134.20 g·mol−1, appears as a white solid, and has a density of 1.15 g/cm3 . It has a melting point of 32 °C and a boiling point of 221 °C .Scientific Research Applications
Organic Semiconductor Applications
Synthesis and Characterization of Organic Semiconductors
A study highlighted the synthesis, characterization, and theoretical analysis (DFT) of brominated benzothiophene derivatives as precursors for the bottom-up synthesis of planar one-dimensional graphene nanoribbons. These compounds are essential for developing controlled edge morphology and narrow widths in graphene nanoribbons, which are pivotal for electronic and optoelectronic applications (Patil et al., 2012).
Halogen Substitution in Benzothiophene Derivatives
The steric effects of halogen substitution in unsymmetrical benzothienobenzothiophene organic semiconductors were analyzed. This research demonstrated how bromination affects molecular packing and transistor characteristics, shedding light on the structural influence on carrier transport within these materials (Kadoya et al., 2020).
Catalysis and Synthesis
Copper(I) Iodide-Catalyzed Synthesis
A synthesis route for 1-benzothiophen-2-amines from bromophenyl derivatives was explored, indicating the versatility of brominated benzothiophene compounds in constructing complex molecules like Raloxifene analogs. This study underscores the utility of these compounds in medicinal chemistry synthesis pathways (Petrov et al., 2015).
Antioxidant Activity Evaluation
Research on new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes prepared via palladium-catalyzed Buchwald-Hartwig cross-coupling highlighted their potential antioxidant properties. This finding suggests the application of brominated benzothiophenes in developing novel antioxidants (Queiroz et al., 2007).
Material Science and Luminescence
High-Performance Organic Field-Effect Transistors
A study on 2,7-dialkyl[1]benzothieno[3,2-b]benzothiophenes tested as molecular semiconductors for solution-processed organic field-effect transistors (OFETs) indicated the potential of brominated derivatives in enhancing OFET performance through improved structural order and charge transport capabilities (Ebata et al., 2007).
Safety And Hazards
Future Directions
Benzothiophene and its derivatives have attracted great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel benzothiophene derivatives, such as 7-Bromo-2,3-dimethyl-1-benzothiophene, with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
7-bromo-2,3-dimethyl-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrS/c1-6-7(2)12-10-8(6)4-3-5-9(10)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAGRKBMKKSXJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=CC=C2Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451345 | |
Record name | 7-Bromo-2,3-dimethyl-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2,3-dimethyl-1-benzothiophene | |
CAS RN |
204980-74-5 | |
Record name | 7-Bromo-2,3-dimethyl-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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